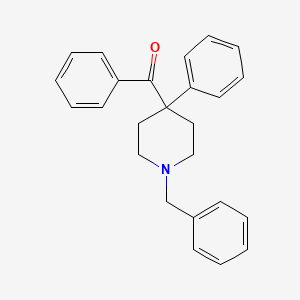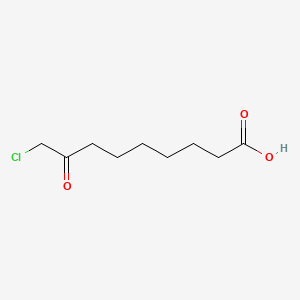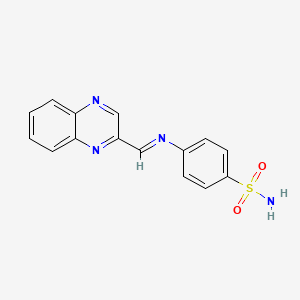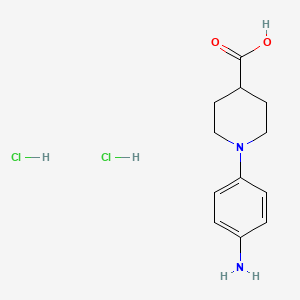
1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one is a chemical compound with the molecular formula C9H10N2O5 It is a derivative of pyrimidine and is characterized by the presence of a hydroxyl group at the 4-position and an anhydropentofuranosyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one typically involves the reaction of a suitable pyrimidine derivative with an anhydropentofuranosyl donor. One common method involves the use of a protected pyrimidine nucleoside, which is then subjected to deprotection and cyclization reactions to form the desired compound. The reaction conditions often include the use of strong acids or bases, as well as specific temperature and solvent conditions to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is typically optimized for cost-effectiveness and efficiency, with considerations for the scalability of the reaction, the availability of raw materials, and the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The anhydropentofuranosyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one can be compared with other similar compounds, such as:
1-(2,5-Anhydropentofuranosyl)-4-aminopyrimidin-2(1H)-one: This compound has an amino group at the 4-position instead of a hydroxyl group, leading to different chemical and biological properties.
1-(2,5-Anhydropentofuranosyl)-4-methylpyrimidin-2(1H)-one:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
3257-75-8 |
|---|---|
Molekularformel |
C9H10N2O5 |
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
1-(7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O5/c12-5-1-2-11(9(14)10-5)8-7-6(13)4(16-8)3-15-7/h1-2,4,6-8,13H,3H2,(H,10,12,14) |
InChI-Schlüssel |
BWPVYUIZEQCYPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(O1)C(O2)N3C=CC(=O)NC3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)

![6-Aminomethyl-benzo[1,2,3]thiadiazole](/img/structure/B13994177.png)




![4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide](/img/structure/B13994200.png)
